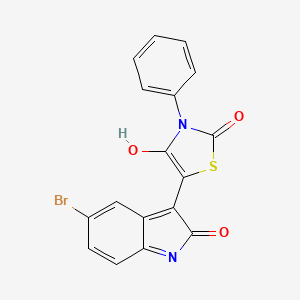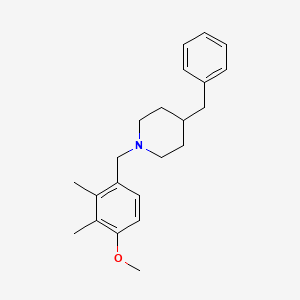![molecular formula C19H31N3O2 B6045845 N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea, also known as [11C]GR103545, is a radioligand used in positron emission tomography (PET) imaging for the visualization of the kappa opioid receptor (KOR) in the brain. This compound has gained significant attention in the field of neuroscience due to its potential to aid in the development of new treatments for a range of neurological and psychiatric disorders.
Mécanisme D'action
The KOR is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the KOR by endogenous opioid peptides or synthetic agonists results in the modulation of neurotransmitter release, leading to a range of physiological and behavioral effects. [11C]GR103545 binds specifically to the KOR, allowing for the visualization and quantification of receptor density in vivo.
Biochemical and Physiological Effects:
Research has shown that the KOR plays a key role in the regulation of mood, reward, and stress responses. Activation of the KOR has been implicated in the development of anxiety and depressive disorders, as well as drug addiction and withdrawal. PET imaging with [11C]GR103545 has revealed alterations in KOR binding in patients with these disorders, providing valuable insights into their underlying pathophysiology.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [11C]GR103545 in PET imaging offers several advantages over other imaging modalities, including high spatial and temporal resolution, non-invasiveness, and the ability to quantify receptor density. However, the short half-life of the radiotracer (20 minutes) limits its use to specialized PET centers equipped with on-site cyclotrons.
Orientations Futures
Future research utilizing [11C]GR103545 may focus on the development of new treatments for neurological and psychiatric disorders targeting the KOR. Additionally, studies may investigate the role of the KOR in other physiological processes, such as pain perception and immune function. The development of longer-lived radiotracers may also allow for wider use of PET imaging with KOR ligands in both clinical and preclinical settings.
Méthodes De Synthèse
The synthesis of [11C]GR103545 involves the reaction of N-ethyl-N-(3-iodoprop-2-en-1-yl)-N-methylurea with 1-[2-(4-methoxyphenyl)ethyl]piperidine in the presence of a palladium catalyst. The final product is obtained by purification using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
[11C]GR103545 has been used extensively in preclinical and clinical studies to investigate the role of the KOR in various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain. PET imaging with [11C]GR103545 allows for the visualization and quantification of KOR binding in the brain, providing valuable insight into the underlying mechanisms of these disorders.
Propriétés
IUPAC Name |
3-ethyl-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-4-20-19(23)21(2)14-17-6-5-12-22(15-17)13-11-16-7-9-18(24-3)10-8-16/h7-10,17H,4-6,11-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUQGWFYIKFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)

![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)